An In-depth Technical Guide to the Structure of Guanosine-2'-monophosphate (2'-GMP)
An In-depth Technical Guide to the Structure of Guanosine-2'-monophosphate (2'-GMP)
Abstract: Guanosine-2'-monophosphate (2'-GMP) is a ribonucleotide of significant interest in structural biology and drug development. Unlike its more abundant isomer, 5'-GMP, the phosphorylation at the 2'-position of the ribose sugar imparts unique conformational properties and biological activities. This guide provides a comprehensive analysis of the molecular structure of 2'-GMP, delving into its constituent components, three-dimensional conformation, and the key stereochemical features that differentiate it from its isomers. We will explore the structural basis for its role as a potent inhibitor of Ribonuclease T1 (RNase T1), detail its origins from RNA hydrolysis, and provide field-proven methodologies for its structural elucidation using advanced spectroscopic and crystallographic techniques. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.
Core Molecular Architecture
Guanosine-2'-monophosphate is a ribonucleotide monophosphate with the chemical formula C₁₀H₁₄N₅O₈P and a molecular weight of 363.22 g/mol . Its fundamental structure is an assembly of three distinct chemical entities: a purine nucleobase (guanine), a pentose sugar (β-D-ribofuranose), and a phosphate group. The defining characteristic of 2'-GMP lies in the specific point of attachment of the phosphate group.
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Guanine Base: A purine derivative (2-amino-6-oxopurine) linked to the ribose sugar. Its arrangement of hydrogen bond donors and acceptors is critical for molecular recognition, notably its specific interaction with enzymes like RNase T1.
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Ribose Sugar: A five-carbon β-D-ribofuranose ring. The sugar moiety acts as the scaffold connecting the guanine base and the phosphate group. The base is attached to the 1'-carbon (C1') via a β-N9-glycosidic bond.
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Phosphate Group: The phosphate group is esterified to the hydroxyl group of the 2'-carbon (C2') of the ribose sugar. This linkage is the primary structural feature that distinguishes 2'-GMP from its isomers, Guanosine-3'-monophosphate (3'-GMP) and the canonical Guanosine-5'-monophosphate (5'-GMP). At physiological pH, this phosphate group is typically deprotonated, contributing to the molecule's overall negative charge and hydrophilicity.
The systematic IUPAC name for 2'-GMP is [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate.
Diagram: Hierarchical Structure of 2'-GMP
The following diagram illustrates the assembly of the core components of Guanosine-2'-monophosphate.
Caption: Hierarchical breakdown of 2'-GMP into its constituent parts.
Conformational Dynamics: A Tale of Two Isomers
The biological function of nucleotides is intrinsically linked to their three-dimensional shape. Key degrees of freedom in 2'-GMP include the puckering of the ribose ring and the rotation around the glycosidic bond. The positioning of the phosphate at the C2' position significantly influences these conformational preferences, creating stark differences when compared to the canonical 5'-GMP.
Ribose Sugar Pucker
The five-membered ribofuranose ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: C3'-endo (North) and C2'-endo (South).[1] In the C3'-endo pucker, the C3' atom is displaced from the plane of the other four ring atoms towards the nucleobase, a conformation characteristic of A-form nucleic acids like RNA.[1] Conversely, the C2'-endo pucker, typical of B-form DNA, has the C2' atom displaced towards the same side.[1]
For ribonucleotides, the presence of the 2'-hydroxyl group generally creates a steric preference for the C3'-endo conformation. While specific quantitative data for free 2'-GMP is not extensively published, the presence of the bulky phosphate group at the 2'-position is expected to further stabilize the C3'-endo pucker to minimize steric hindrance and electrostatic repulsion with the nucleobase. This contrasts with 5'-GMP, which also predominantly adopts a C3'-endo conformation but has more conformational flexibility.[2]
Glycosidic Bond Torsion: The syn vs. anti Distinction
Rotation around the C1'-N9 glycosidic bond gives rise to two major conformations: syn and anti.[3]
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anti Conformation: The smaller six-membered ring of the guanine base is positioned away from the sugar. This is the sterically favored conformation for most purine nucleotides, including 5'-GMP in its free and enzyme-bound states.[3][4]
-
syn Conformation: The six-membered ring is positioned directly over the ribose ring. This conformation introduces greater steric clash and is generally less stable.
A critical structural insight comes from 2D-NMR studies of GMP isomers bound to the active site of Ribonuclease T1. These studies have definitively shown that while 5'-GMP binds in the expected anti conformation, 2'-GMP is constrained to a syn conformation upon binding .[4] This forced rotation is a direct consequence of the 2'-phosphate group, which must occupy the phosphate-binding subsite of the enzyme, forcing the guanine base to rotate into the syn orientation to fit into the base-recognition site. This conformational switch is fundamental to its mechanism of inhibition.
Table 1: Conformational Comparison of GMP Isomers
| Property | Guanosine-2'-monophosphate (2'-GMP) | Guanosine-5'-monophosphate (5'-GMP) | Causality / Rationale |
| Predominant Sugar Pucker | C3'-endo (North) | C3'-endo (North) | The 2'-substituent (hydroxyl or phosphate) on the ribose ring sterically favors the C3'-endo pucker, characteristic of RNA.[1] |
| Glycosidic Bond (Free) | Predominantly anti | Predominantly anti | The anti conformation minimizes steric clash between the nucleobase and the ribose ring. |
| Glycosidic Bond (Bound to RNase T1) | syn | anti | The 2'-phosphate of 2'-GMP must occupy the phosphate binding site, forcing the guanine base into a syn orientation to engage the base recognition site.[4] |
Biological Context: Synthesis and Function
Generation via RNA Hydrolysis
Unlike 5'-GMP, which is synthesized de novo from precursors like inosine monophosphate (IMP), 2'-GMP is not a primary product of cellular biosynthesis.[5][6] Instead, 2'- and 3'-mononucleotides are characteristic products of RNA degradation.
The cleavage of the phosphodiester backbone of RNA by many ribonucleases, including RNase T1, proceeds via a transesterification mechanism. The 2'-hydroxyl group of a ribose acts as a nucleophile, attacking the adjacent phosphorus atom. This reaction forms a 2',3'-cyclic monophosphate intermediate and cleaves the RNA strand.[7][8] Subsequent hydrolysis of this cyclic intermediate, catalyzed by the same or a different enzyme, can yield a mixture of 2'- and 3'-monophosphate products.[8] The specific isomer produced depends on the regioselectivity of the hydrolysis step.
Diagram: RNA Hydrolysis Pathway to 2'-GMP
Caption: Formation of 2'-GMP via RNA cleavage and hydrolysis.
Function: Potent Inhibition of Ribonuclease T1
Ribonuclease T1 is an endonuclease from Aspergillus oryzae that specifically cleaves single-stranded RNA on the 3'-side of guanine residues.[7][9] The enzyme has two primary recognition sites: a guanine-binding pocket and a phosphate-binding site. Both 2'-GMP and 3'-GMP are potent competitive inhibitors of RNase T1, while 5'-GMP is a much weaker inhibitor.
The structural basis for the potent inhibition by 2'-GMP lies in the unique syn conformation it is forced to adopt upon binding.[4] Key interactions in the RNase T1 active site include:
-
Guanine Recognition: The guanine base forms specific hydrogen bonds with the protein backbone and side chains, including residues like Tyr-42, Tyr-45, and Glu-46, which create a pocket that selectively fits guanine.[10]
-
Phosphate Binding: The phosphate moiety interacts with a dedicated binding site.
-
Inhibitory Conformation: For 2'-GMP, the fixed distance between the C2' position and the guanine base, combined with the spatial constraints of the two binding sites, locks the molecule in the sterically less favorable syn conformation.[4] This tight, albeit strained, fit leads to a high binding affinity, preventing the enzyme from binding and cleaving its RNA substrate. In contrast, the greater distance and flexibility afforded by the 5'-phosphate in 5'-GMP allows it to bind in a more relaxed anti conformation, resulting in weaker inhibition.
Methodologies for Structural Elucidation
Determining the precise three-dimensional structure and conformational dynamics of 2'-GMP requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the principal methods employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of nucleotides.[11] By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can deduce the preferred sugar pucker and glycosidic torsion angle.
This protocol outlines the key steps for acquiring and interpreting 2D-NMR data to characterize the structure of 2'-GMP in solution.
-
Sample Preparation:
-
Dissolve a high-purity sample of 2'-GMP (typically 1-5 mg) in 0.5 mL of D₂O to the desired concentration (e.g., 5-10 mM).
-
Adjust the pD (pH equivalent in D₂O) to a physiological value (e.g., 7.0-7.4) using dilute NaOD or DCl.
-
Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to confirm sample purity and identify all proton resonances (H8, H1', H2', H3', H4', H5', H5'').
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons. It is used to trace the connectivity of the ribose protons (H1' through H5'/H5'').
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system. It is highly effective for unambiguously assigning all protons in the ribose ring starting from the well-resolved H1' proton.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), regardless of bond connectivity. It is the primary method for determining the glycosidic angle.
-
For anti conformation: A strong NOE is observed between the aromatic H8 proton and the anomeric H1' proton.
-
For syn conformation: A strong NOE is observed between the H8 proton and the H2' proton.
-
-
-
Data Analysis and Interpretation:
-
Sugar Pucker Analysis: The magnitude of the ³J(H1'-H2') coupling constant, often estimated from the cross-peak intensity in COSY or TOCSY spectra, is indicative of the sugar pucker.[12]
-
Glycosidic Angle Determination: Analyze the NOESY spectrum for key cross-peaks involving the H8 proton as described in step 2. The presence and relative intensity of H8-H1' vs. H8-H2' cross-peaks determine the syn/anti equilibrium.
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X-ray Crystallography
X-ray crystallography provides an atomic-resolution snapshot of the molecule in its solid, crystalline state.[13] This technique is invaluable for determining precise bond lengths, bond angles, and the absolute conformation of the molecule without the ambiguity of solution-state dynamics.
-
Crystallization:
-
This is often the most challenging step. The goal is to grow a single, well-ordered crystal of 2'-GMP suitable for diffraction.
-
Prepare a supersaturated solution of high-purity 2'-GMP in an appropriate solvent (e.g., water).
-
Use vapor diffusion (hanging drop or sitting drop) or slow evaporation methods. Screen a wide range of conditions (e.g., pH, temperature, precipitating agents like isopropanol or ammonium sulfate) to find optimal crystallization conditions.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.[14]
-
Cool the crystal in a stream of liquid nitrogen (~100 K) to minimize radiation damage.[14]
-
Expose the crystal to a monochromatic X-ray beam (typically from a synchrotron source for high intensity and resolution).
-
Rotate the crystal and collect the diffraction pattern (a series of spots of varying intensity) on a detector.[13]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model of 2'-GMP into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor and R-free.
-
Conclusion
The structure of Guanosine-2'-monophosphate is a compelling example of how a subtle change in molecular architecture—the shift of a phosphate group from the 5' to the 2' position—can induce profound changes in conformational preference and biological activity. Its constrained syn conformation when bound to RNase T1 provides a classic case study in structure-based enzyme inhibition and highlights the stereochemical precision of protein-nucleotide interactions. A thorough understanding of this structure, achieved through the rigorous application of NMR and crystallographic methods, is essential for researchers in chemical biology and for professionals designing novel nucleotide-based therapeutics.
References
-
Inagaki, F., et al. (1986). Binding modes of inhibitors to ribonuclease T1 as elucidated by the analysis of two-dimensional NMR. Journal of Biochemistry, 100(5), 1151-1160. [Link]
-
Glen Research. (n.d.). Technical Note — Sugar Conformations and Modifications. Glen Report 35.16. [Link]
-
Wikipedia. (2024). Nucleoside triphosphate. [Link]
-
Wu, J., et al. (2017). On the Helical Structure of Guanosine 5′-Monophosphate Formed at pH 5: Is It Left- or Right-Handed? Journal of Nucleic Acids, 2017, 6798759. [Link]
-
Zen'kova, M. A., et al. (2001). RNase T1 mimicking artificial ribonuclease. Nucleic Acids Research, 29(23), 4909–4915. [Link]
-
Sevcik, J., et al. (1998). Structural analysis of an RNase T-1 variant with an altered guanine binding segment. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 4), 596-605. [Link]
-
Kim, H. L., et al. (2004). Crystallization and preliminary X-ray crystallographic analysis of nicotinic acid mononucleotide adenylyltransferase from Pseudomonas aeruginosa. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 5), 948-949. [Link]
-
Davis, D. R. (1995). Conformation, hydrogen bonding and aggregate formation of guanosine 5'-monophosphate and guanosine in dimethylsulfoxide. Nucleic Acids Research, 23(17), 3466–3472. [Link]
-
Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology, 1520, 59-93. [Link]
-
IMSERC. (n.d.). Nucleic Acid NMR. Sugar Puckering. Northwestern University. [Link]
-
Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
-
Wikipedia. (2023). RNA hydrolysis. [Link]
-
Santos, R. A., et al. (1989). Determination of the DNA sugar pucker using 13C NMR spectroscopy. Biochemistry, 28(24), 9372-9378. [Link]
-
Issoglio, F. M., et al. (2021). GMP Synthetase: Allostery, Structure, and Function. International Journal of Molecular Sciences, 22(11), 5898. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. On the Helical Structure of Guanosine 5′-Monophosphate Formed at pH 5: Is It Left- or Right-Handed? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Binding modes of inhibitors to ribonuclease T1 as elucidated by the analysis of two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside triphosphate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Ribonuclease T1 | Worthington Biochemical [worthington-biochem.com]
- 8. RNA hydrolysis - Wikipedia [en.wikipedia.org]
- 9. RNase T1 mimicking artificial ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phys.libretexts.org [phys.libretexts.org]
